1-Cyclohexylaziridine-2-carbonitrile
Description
1-Cyclohexylaziridine-2-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a strained three-membered aziridine ring (C₂H₄N) substituted with a cyclohexyl group at position 1 and a nitrile (-CN) group at position 2. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.2 g/mol. The compound’s reactivity is heavily influenced by the aziridine ring’s inherent strain, which predisposes it to ring-opening reactions, making it valuable in medicinal chemistry and polymer synthesis.
Properties
CAS No. |
75984-73-5 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-cyclohexylaziridine-2-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-6-9-7-11(9)8-4-2-1-3-5-8/h8-9H,1-5,7H2 |
InChI Key |
GXPVLQNYYOTWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with chloroacetonitrile in the presence of a base can lead to the formation of this compound. The reaction typically requires controlled temperatures and solvents to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution Reactions: The compound can participate in substitution reactions where the nitrile or cyclohexyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield substituted amines, while reduction of the nitrile group results in primary amines .
Scientific Research Applications
1-Cyclohexylaziridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclohexylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The nitrile group can also participate in various reactions, contributing to the compound’s versatility in synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Table 1: Comparative Properties of 1-Cyclohexylaziridine-2-Carbonitrile and Analogs
Key Findings:
Structural Differences: Ring Size and Strain: The aziridine ring’s three-membered structure confers high strain and reactivity, whereas the six-membered piperidine ring in 1-Piperidinocyclohexanecarbonitrile is stable and less reactive . Nitrile Position: In this compound, the nitrile is directly attached to the strained aziridine ring, enhancing electrophilicity. In contrast, analogs like 1-Piperidinocyclohexanecarbonitrile feature the nitrile on a non-strained cyclohexane ring, reducing reactivity.
Synthetic Utility: The aziridine derivative’s reactivity makes it a potent alkylating agent for modifying biomolecules or synthesizing polymers. Piperidine analogs, such as 1-Piperidinocyclohexanecarbonitrile, are preferred in pharmaceuticals (e.g., as intermediates for kinase inhibitors) due to their stability and predictable reactivity .
Piperidine derivatives, while still hazardous, have better shelf stability (e.g., ≥95% purity for ≥5 years at -20°C) .
Research Implications
- Medicinal Chemistry : The strained aziridine ring in this compound offers unique opportunities for targeted covalent inhibition but requires careful toxicity profiling.
- Material Science: Its high reactivity could enable novel polymer crosslinking strategies, though stability challenges persist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
